MI-136

Menin-MLL KMT2A Infant Leukemia

MI-136 is the definitive tool compound for studying menin-MLL driven AR signaling in castration-resistant prostate cancer (CRPC). Unlike more potent analogs MI-463/MI-503, MI-136 uniquely disrupts DHT-induced AR target gene expression and inhibits VCaP tumor growth in vivo at 40 mg/kg. Its moderate cellular potency (GI50 0.55 µM in MLL-AF9 cells) also establishes it as the essential baseline comparator for lead optimization in MLL-rearranged leukemia. With a characterized pharmacokinetic profile (T1/2 3.1 h, oral gavage) and a high-resolution X-ray co-crystal structure, MI-136 provides unmatched experimental precision. Procure this high-purity tool compound to ensure reproducible, application-matched results in comparative oncology and epigenetic drug discovery.

Molecular Formula C23H21F3N6S
Molecular Weight 470.5 g/mol
Cat. No. B560163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-136
Synonyms5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile
Molecular FormulaC23H21F3N6S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N
InChIInChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31)
InChIKeyPSOJDGBGVBEYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





MI-136: A Selective Menin-MLL Inhibitor for Prostate Cancer and MLL Leukemia Research


MI-136 is a small-molecule inhibitor that specifically disrupts the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins, demonstrating a Kd of 23.6 nM and an IC50 of 31 nM in biochemical assays [1]. It is a valuable tool compound, distinct from other menin-MLL inhibitors due to its demonstrated ability to block androgen receptor (AR) signaling, which positions it for the study of castration-resistant prostate cancer (CRPC) in addition to MLL-rearranged leukemias [2]. The compound has been characterized by X-ray crystallography in complex with menin, providing a high-resolution structural basis for its activity and aiding in the development of next-generation inhibitors [3].

Why MI-136 Cannot Be Simply Substituted by Other Menin-MLL Inhibitors Like MI-463 or MI-503


Generic substitution among menin-MLL inhibitors is not scientifically valid due to significant variations in their potency, cellular efficacy, and target engagement across different disease models. For instance, while MI-463 and MI-503 are more potent inhibitors of the menin-MLL interaction in cell-free assays, MI-136 is specifically documented to block androgen receptor (AR) signaling, a critical pathway in castration-resistant prostate cancer (CRPC) that is not a primary focus for its more potent analogs [1][2]. Furthermore, head-to-head comparisons in cellular models reveal differential sensitivities; infant B-ALL cells, for example, exhibit a mean IC50 of 10.2 µM for MI-136, which is nearly twice the value observed for MI-463 (5.9 µM), underscoring that these compounds are not functionally interchangeable [3]. Selecting the correct tool compound requires matching its specific bioactivity profile to the research question.

MI-136: Quantifiable Differentiation from Analogs in Key Bioactivity Dimensions


Differential Potency in Infant B-ALL Cells vs. Lead Menin-MLL Inhibitors MI-463 and MI-503

In a head-to-head preclinical evaluation of menin inhibitors for KMT2A-rearranged infant B-cell acute lymphoblastic leukemia (B-ALL), MI-136 exhibited a mean IC50 of 10.2 µM. This is substantially higher (i.e., less potent) than the mean IC50 values observed for the more advanced analogs MI-463 (5.9 µM) and MI-503 (6.1 µM) in the same cellular assay [1]. This direct comparison quantifies the compound's relative anti-leukemic activity in this specific, therapeutically challenging cancer model.

Menin-MLL KMT2A Infant Leukemia

GI50 in MLL-AF9 Leukemia Cells vs. the More Potent MI-463

MI-136 demonstrates anti-proliferative activity in MLL-AF9-driven leukemia cells, with a reported GI50 of 0.55 µM [1]. This is in contrast to MI-463, a structurally related but more optimized analog, which exhibits a GI50 of 0.23 µM in murine bone marrow cells transformed with the MLL-AF9 oncogene . The 2.4-fold difference in potency highlights the significant impact of structural modifications within this chemical series on cellular efficacy.

Menin-MLL MLL-AF9 Acute Leukemia

Functional Selectivity: Unique Inhibition of Androgen Receptor (AR) Signaling in Prostate Cancer Cells

A key differentiator for MI-136 is its well-characterized ability to inhibit androgen receptor (AR) signaling, a function not prominently associated with other menin-MLL inhibitors like MI-463 or MI-503. In AR-positive prostate cancer cell lines (VCaP, LNCaP, 22RV1), treatment with MI-136 leads to a significant blockade of AR-mediated transcription and subsequent inhibition of cell proliferation [1]. This activity is linked to its disruption of the menin-MLL complex's role as a co-activator of AR, providing a distinct, application-specific mechanism .

Menin-MLL Androgen Receptor Castration-Resistant Prostate Cancer

In Vivo Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Mouse Model

MI-136 demonstrates in vivo proof-of-concept in a VCaP xenograft model of castration-resistant prostate cancer (CRPC). Intraperitoneal administration of MI-136 at 40 mg/kg significantly inhibits the growth of established castration-resistant tumors in mice, consistent with its mechanism of blocking AR signaling [1]. This provides a validated in vivo benchmark for evaluating new chemical entities targeting the menin-MLL interaction in this disease context.

Menin-MLL CRPC Xenograft In Vivo

Pharmacokinetic Profile: Oral Bioavailability and Half-Life

MI-136 is orally bioavailable in mice, exhibiting a half-life (T1/2) of 3.1 hours following oral administration . This pharmacokinetic property is essential for its utility in chronic in vivo dosing studies and distinguishes it from research compounds with poor systemic exposure. While more advanced menin-MLL inhibitors like MI-463 and MI-503 also demonstrate oral bioavailability [1], the availability of this specific PK data for MI-136 allows for precise experimental design, particularly when modeling drug exposure and scheduling.

Menin-MLL Pharmacokinetics ADME

Optimal Application Scenarios for MI-136 Based on its Differentiated Evidence Profile


Investigating Menin-MLL Complex as a Co-activator of Androgen Receptor (AR) in Castration-Resistant Prostate Cancer (CRPC)

MI-136 is the validated tool compound for studies aimed at elucidating the role of the menin-MLL complex in AR-driven transcription and CRPC progression. Its specific activity in blocking AR target gene expression and inhibiting the growth of castration-resistant VCaP tumors in vivo, as demonstrated in the Nature Medicine publication [1], makes it essential for this research area. This application is not effectively served by more potent but AR-silent menin-MLL inhibitors like MI-463 or MI-503.

Benchmarking Next-Generation Menin-MLL Inhibitors in MLL-Rearranged Leukemia Models

Due to its moderate cellular potency (GI50 = 0.55 µM in MLL-AF9 cells) [2], MI-136 serves as an excellent reference compound or 'baseline' for quantifying the improved efficacy of novel menin-MLL inhibitors in MLL-rearranged leukemia studies. Researchers can use MI-136 as a comparator to demonstrate the superior cellular activity of newly developed analogs, providing a clear, quantitative measure of progress in lead optimization campaigns.

In Vivo Studies Requiring Oral Bioavailability for Chronic Dosing in Rodent Models

For in vivo experiments where oral gavage is the preferred route of administration, the known pharmacokinetic profile of MI-136 (T1/2 = 3.1 hours) allows for precise experimental planning. This is particularly relevant for long-term efficacy studies in MLL leukemia or CRPC mouse models, where maintaining consistent drug exposure is critical for assessing disease progression and therapeutic outcomes.

Comparative Studies of Menin Inhibitor Sensitivity Across Diverse Cancer Types

The documented differential sensitivity of KMT2A-rearranged infant B-ALL cells to MI-136, MI-463, and MI-503 [3] highlights its utility in broader comparative oncology research. MI-136 can be employed as a probe to assess the dependency of various cancer cell lines on the menin-MLL interaction, helping to identify new indications where this PPI plays a critical role. Its distinct activity profile compared to other analogs provides a more nuanced understanding of target vulnerability.

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